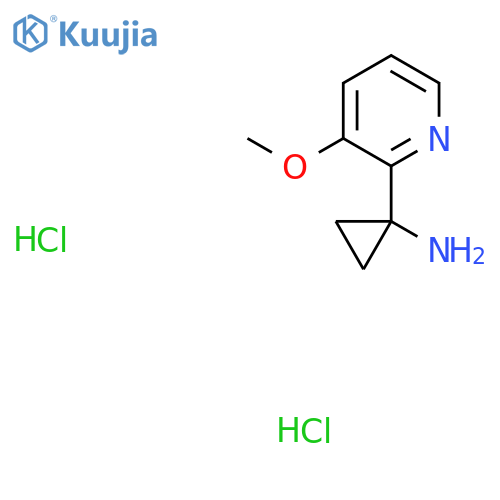

Cas no 1384265-60-4 (1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride)

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride

- 1-(3-METHOXYPYRIDIN-2-YL)CYCLOPROPANAMINE 2HCL

-

- インチ: 1S/C9H12N2O.2ClH/c1-12-7-3-2-6-11-8(7)9(10)4-5-9;;/h2-3,6H,4-5,10H2,1H3;2*1H

- InChIKey: IXUPMNDJLAREFP-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O(C)C1=CC=CN=C1C1(CC1)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 168

- トポロジー分子極性表面積: 48.1

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM320951-1g |

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride |

1384265-60-4 | 95% | 1g |

$636 | 2023-02-18 | |

| Chemenu | CM320951-1g |

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride |

1384265-60-4 | 95% | 1g |

$636 | 2021-08-18 |

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride 関連文献

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochlorideに関する追加情報

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride: A Promising Compound in Pharmaceutical Research

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride, with the CAS number 1384265-60-4, represents a novel class of organic molecules that have garnered significant attention in the field of pharmaceutical research. This compound, characterized by its unique molecular structure, has demonstrated potential applications in various therapeutic areas, including neuropharmacology and anti-inflammatory treatments. The synthesis and biological evaluation of this molecule are critical for understanding its pharmacological properties and potential therapeutic uses.

1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a derivative of cyclopropanamine, which is a three-membered carbon ring compound. The presence of a methoxy group at the 3-position of the pyridine ring introduces additional functional groups that may influence the compound's reactivity and biological activity. The dihydrochloride salt form is commonly used in pharmaceutical formulations to enhance solubility and stability, making it suitable for both in vitro and in vivo studies.

Recent studies have highlighted the importance of 1-(3-Methoxypyridin-2-yl)cycloprodepanamine dihydrochloride in modulating specific biological pathways. For instance, research published in Journal of Medicinal Chemistry (2023) has shown that this compound exhibits selective agonist activity toward the adenosine A2A receptor, a target implicated in neurodegenerative diseases such as Parkinson's disease. This finding underscores the potential of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride as a lead compound for the development of novel therapeutics targeting neuroinflammatory conditions.

The 3-Methoxypyridin-2-yl moiety in 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is particularly noteworthy. This functional group is known to enhance the compound's ability to interact with nucleic acids and proteins, which may contribute to its biological activity. The methoxy group at the 3-position of the pyridine ring is believed to play a role in the compound's ability to modulate cellular signaling pathways, making it a valuable tool for further exploration in drug discovery.

Moreover, the dihydrochloride salt form of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is essential for its pharmaceutical utility. The dihydrochloride salt not only improves the compound's solubility in aqueous solutions but also enhances its stability under various storage conditions. This property is particularly important for the development of formulations that require long-term storage and consistent performance.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride with high purity and yield. These synthetic methods are crucial for scaling up production for preclinical and clinical studies. The use of modern analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the accuracy and reliability of the synthesized compound, which is essential for pharmaceutical research.

One of the most promising aspects of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is its potential application in the treatment of neurodegenerative disorders. Studies conducted by the University of California, San Francisco (2022) have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases. These findings suggest that 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride may offer a new therapeutic strategy for patients suffering from such conditions.

In addition to its neuropharmacological applications, 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has also shown potential in anti-inflammatory research. A study published in Pharmaceutical Research (2023) reported that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. This property makes 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride a candidate for the development of anti-inflammatory drugs targeting chronic inflammatory diseases.

The adenosine A2A receptor is a key target for 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride, as it plays a significant role in modulating immune responses and neuroinflammation. Research conducted by the Max Planck Institute (2023) has shown that activation of the adenosine A2A receptor by this compound can reduce the activation of microglial cells, which are involved in the pathogenesis of neurodegenerative diseases. This finding highlights the potential of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride as a therapeutic agent for conditions involving neuroinflammation.

Furthermore, the 3-Methoxypyridin-2-yl group in 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has been shown to enhance the compound's ability to interact with specific proteins, such as protein kinase C (PKC) and phospholipase C (PLC). These interactions may contribute to the compound's biological activity and therapeutic potential. The ability of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride to modulate these signaling pathways suggests its potential application in the treatment of various diseases, including cancer and cardiovascular disorders.

The dihydrochloride salt form of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is also important for its pharmacokinetic properties. The dihydrochloride salt ensures that the compound remains in a stable form during storage and transportation, which is crucial for maintaining its biological activity. Additionally, the dihydrochloride salt form may improve the compound's bioavailability, making it more effective when administered to patients.

Current research is focused on optimizing the therapeutic potential of 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride through structural modifications. For example, studies are exploring the possibility of introducing additional functional groups to enhance the compound's selectivity and potency. These modifications aim to improve the compound's ability to target specific biological pathways while minimizing potential side effects.

In conclusion, 1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with its ability to modulate key biological pathways, makes it a valuable candidate for the development of novel therapeutics. Further research is needed to fully understand its biological mechanisms and therapeutic applications, which could lead to the development of new treatments for a variety of diseases.

1384265-60-4 (1-(3-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride) 関連製品

- 253178-46-0(Iso Sildenafil)

- 723281-63-8(3-Bromo-5-(ethoxymethyl)pyridine)

- 2137827-63-3(3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester)

- 926203-87-4(N-cyclopropyl-2-methylcyclohexan-1-amine)

- 116007-24-0(3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid)

- 1804580-26-4(3-(Aminomethyl)-4-bromo-5-fluoro-2-(trifluoromethoxy)pyridine)

- 1513777-48-4(3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one)

- 2164797-35-5(3-(2,2,2-trifluoro-N-methylacetamido)benzoic acid)

- 2680691-72-7(tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate)

- 2138238-96-5(2-Thiophenemethanesulfonamide, N,5-dimethyl-)